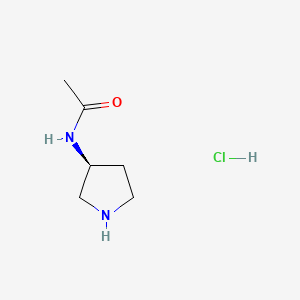

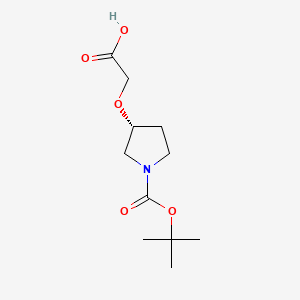

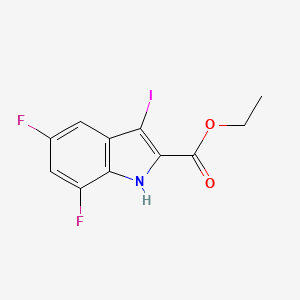

(S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate, also known as tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate or TMBPC, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

A study by Funabiki et al. (2008) demonstrated the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols using (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate. The reduction of this chiral compound with sodium borohydride or lithium aluminum hydride yielded corresponding (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylates with excellent diastereoselectivities (up to >98% de) (Funabiki et al., 2008).

Enantioselective Nitrile Anion Cyclization

Chung et al. (2005) described an enantioselective nitrile anion cyclization strategy for synthesizing N-tert-butyl disubstituted pyrrolidines, yielding compounds such as (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone with 71% overall yield (Chung et al., 2005).

Crystal Structure Analysis

Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized its structure using X-ray diffraction studies. This provided insights into the molecular packing and intermolecular hydrogen bonding within the crystal structure of the compound (Naveen et al., 2007).

Supramolecular Arrangement

Samipillai et al. (2016) explored the supramolecular arrangement of substituted oxopyrrolidine analogs, emphasizing the role of weak intermolecular interactions such as C-H⋯O and C-H⋯π in controlling the conformation of molecules and the construction of supramolecular assemblies. This study highlighted the potential of bulky substitutions in forming diverse supramolecular structures even in the absence of strong hydrogen bond donor and acceptor systems (Samipillai et al., 2016).

Functionalized Pyrrolidinone Synthesis

Sasaki et al. (2020) reported an efficient synthesis of highly functionalized 2-pyrrolidinones, demonstrating the utility of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate in synthesizing a novel series of macrocyclic Tyk2 inhibitors. This work underscores the compound's role in facilitating access to potent and selective macrocyclic inhibitors (Sasaki et al., 2020).

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUUBUJBFUTVOQ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721413 |

Source

|

| Record name | tert-Butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate | |

CAS RN |

1251570-77-0 |

Source

|

| Record name | tert-Butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)

![(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B597601.png)

![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)